1-(2-Hydroxyethoxy)-1H-indole-5,6-diol
Description
1-(2-Hydroxyethoxy)-1H-indole-5,6-diol is a synthetic indole derivative characterized by a hydroxyethoxy group (-OCH₂CH₂OH) substituted at the N1 position of the indole core and hydroxyl groups at the C5 and C6 positions. This structural modification enhances its hydrophilicity compared to simpler indole derivatives, making it a candidate for therapeutic applications, particularly in antioxidant and ischemia-related therapies.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)indole-5,6-diol |
InChI |
InChI=1S/C10H11NO4/c12-3-4-15-11-2-1-7-5-9(13)10(14)6-8(7)11/h1-2,5-6,12-14H,3-4H2 |
InChI Key |
QVJDPCKFHVJNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=CC(=C(C=C21)O)O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with ethylene glycol under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative, which can then be further modified to introduce the hydroxyethoxy group.
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(2-Hydroxyethoxy)-1H-indole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The indole scaffold with dihydroxy substitutions at C5 and C6 is a common feature among the compared compounds. Key differences arise from substituents at the N1 position or other sites:
1H-Indole-5,6-diol (DHI)
- Substituents: No additional groups beyond the C5/C6 hydroxyls.
- Limitations : Poor bioavailability due to rapid oxidation and insolubility in aqueous media.
1-Methyl-1H-indole-5,6-diol
- Substituents : Methyl group at N1.
- Properties : Moderate solubility (163.16 g/mol) compared to DHI. The methyl group enhances stability against enzymatic degradation but reduces polarity. This compound has been discontinued in commercial settings, possibly due to suboptimal pharmacokinetics .
3-(2-Aminoethyl)-4-methyl-1H-indole-5,6-diol
- Substituents: Aminoethyl and methyl groups at C3 and C4, respectively.
- Such derivatives are explored for apoptosis-inducing capabilities but may violate Lipinski’s rule of five due to higher polarity or molecular weight .
1-(2-Hydroxyethoxy)-1H-indole-5,6-diol
- Substituents : Hydroxyethoxy group at N1.
- Properties : Higher molecular weight (223.22 g/mol) and improved aqueous solubility compared to DHI and methylated analogs. The hydroxyethoxy group provides hydrogen-bonding capacity, which may enhance antioxidant activity by stabilizing free radical intermediates .
Antioxidant Efficacy
- Fluorinated/Triazole Derivatives : Compounds like 5e (5-fluoro-3-(triazolyl-ethyl)-1H-indole) show enhanced antioxidant properties due to electron-withdrawing fluorine and triazole groups, which stabilize reactive oxygen species (ROS) scavenging intermediates .
- 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol : The hydroxyethoxy group likely augments antioxidant activity by increasing solubility and enabling better cellular uptake. Its mechanism may involve chelation of metal ions or direct ROS neutralization.
Drug-Likeness
- Lipinski’s rule compliance: DHI: Compliant (MW < 500, H-bond donors/acceptors within limits). Hydroxyethoxy derivative: Likely compliant, with moderate logP values due to balanced hydrophilicity. Bulkier derivatives (e.g., trichloromethyl-indole): Risk of non-compliance due to higher molecular weight or excessive halogen content .
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